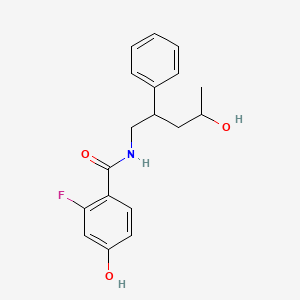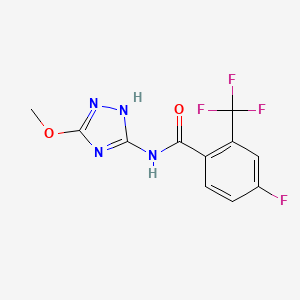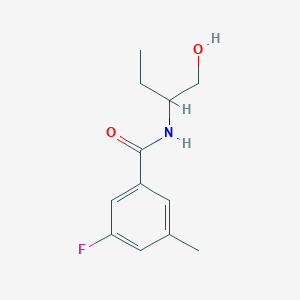
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide, also known as JNJ-28330835, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. In neurodegenerative disorders, PARP inhibition has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage, which ultimately results in cell death. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, leading to neuroprotection. This compound has also been found to exhibit anti-inflammatory effects in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide is its potent PARP inhibition, which makes it a promising candidate for the treatment of various diseases. This compound has also been found to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can make it challenging to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide. One potential direction is to study its efficacy in combination with other chemotherapeutic agents in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to explore the anti-inflammatory effects of this compound in various inflammatory diseases.
Méthodes De Synthèse
The synthesis method of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-hydroxy-2-aminobutane in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the desired product, which is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's disease. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been found to exhibit anti-inflammatory effects.
Propriétés
IUPAC Name |
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-3-11(7-15)14-12(16)9-4-8(2)5-10(13)6-9/h4-6,11,15H,3,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMEXVZKRQRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)
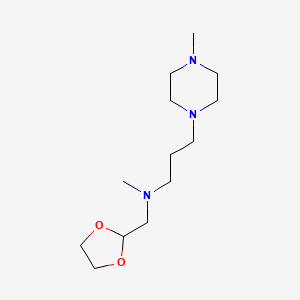

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
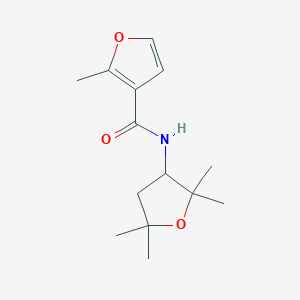
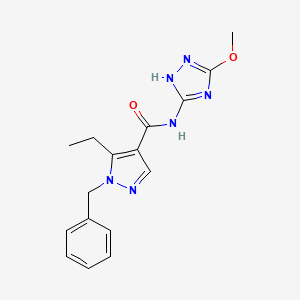
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
